3-(Benzyloxy)-4-bromoaniline
Description
3-(Benzyloxy)-4-bromoaniline is a halogenated aniline derivative featuring a benzyloxy group at the 3-position and a bromine atom at the 4-position of the aromatic ring. This compound is structurally significant in organic synthesis, particularly in pharmaceuticals and agrochemicals, where the benzyloxy group serves as a protective moiety for hydroxyl functionalities. The bromine atom enhances electrophilic substitution reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations .
Properties
Molecular Formula |
C13H12BrNO |
|---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
4-bromo-3-phenylmethoxyaniline |
InChI |
InChI=1S/C13H12BrNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
InChI Key |
KOOBQQIFZSZSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-bromoaniline typically involves the following steps:
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the brominated phenylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-bromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives under suitable conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-(Benzyloxy)-4-bromoaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-bromoaniline involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group and bromine atom can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds are selected for comparison based on substituent variations, positional isomerism, and functional group differences:
Substituent Variations
a) 4-Bromoaniline
- Structure : A simple analog lacking the benzyloxy group.
- Properties : Lower molecular weight (186.05 g/mol vs. ~292.12 g/mol for 3-(Benzyloxy)-4-bromoaniline) and higher polarity due to the absence of the lipophilic benzyloxy group.
- Reactivity : Undergoes diazotization and coupling reactions efficiently but lacks the protective group utility .
b) 4-Bromo-3-methylaniline
- Structure : Methyl group at the 3-position instead of benzyloxy.
- The methyl group is electron-donating, altering electronic effects on the aromatic ring .
c) 3-Bromo-4-(trifluoromethoxy)aniline
- Structure : Trifluoromethoxy group replaces benzyloxy.
- Properties : The electron-withdrawing trifluoromethoxy group decreases electron density on the ring, enhancing resistance to oxidation but reducing nucleophilicity of the amine. This contrasts with the benzyloxy group, which is less electron-withdrawing .
Positional Isomers
a) 2-(Benzyloxy)-4-bromoaniline
Comparative Data Table
Key Research Findings
- Synthetic Utility : The benzyloxy group in this compound enables selective deprotection under hydrogenation (e.g., Pd/C, H₂), a feature absent in methyl or trifluoromethoxy analogs .
- Electronic Effects : Bromine’s electronegativity directs electrophilic substitutions to the 2- and 5-positions, while the benzyloxy group stabilizes intermediates via resonance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
